(4,5-Difluoro-2-nitrophenyl)methanol

説明

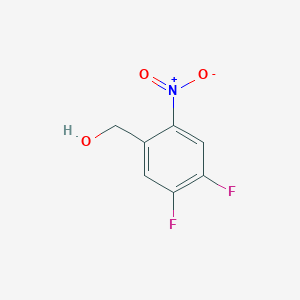

(4,5-Difluoro-2-nitrophenyl)methanol (CAS No. 914095-13-9) is a fluorinated nitroaromatic compound with the molecular formula C₇H₅F₂NO₃ and a molecular weight of 189.12 g/mol . Structurally, it consists of a benzene ring substituted with two fluorine atoms at the 4- and 5-positions, a nitro group at the 2-position, and a hydroxymethyl (-CH₂OH) group at the benzylic position. This combination of electron-withdrawing substituents (fluoro and nitro groups) and a polar hydroxyl moiety confers unique reactivity, making it valuable in synthetic chemistry.

The compound has been utilized in the synthesis of biologically active derivatives. For example, it served as a key intermediate in the preparation of lincomycin analogs modified with a 5-(4,5-difluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-ylthio group, which exhibited enhanced antibacterial activity . Its commercial availability (e.g., CymitQuimica Ref. 10-F533201) underscores its relevance in pharmaceutical and materials research .

特性

IUPAC Name |

(4,5-difluoro-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPXTUUKWURHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(4,5-Difluoro-2-nitrophenyl)methanol is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms and a nitro group on the aromatic ring, which significantly influences its chemical reactivity and biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research suggests that it may act as an inhibitor of specific kinases involved in inflammatory pathways and cancer progression. For instance, it has been shown to modulate the activity of p38 MAPK pathways, which are crucial in regulating cytokine production and cellular responses to stress .

1. Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays indicated that it effectively reduces the release of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-challenged macrophage cell lines . This suggests that the compound could be a potential therapeutic agent for conditions characterized by excessive inflammation.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, studies reported IC50 values ranging from 7 to 20 µM against different cancer types, indicating potent anticancer activity . The ability of this compound to target specific signaling pathways involved in tumor growth further supports its potential as an anticancer agent.

3. Antibacterial Activity

Preliminary research indicates that this compound may possess antibacterial properties as well. It has shown effectiveness against various bacterial strains, although detailed studies are required to establish its efficacy compared to standard antibiotics .

Case Study 1: Anti-inflammatory Effects

In a study focusing on acute lung injury (ALI), this compound was tested for its ability to mitigate inflammation. The compound significantly reduced inflammatory markers in vivo and improved lung function in animal models subjected to LPS-induced ALI .

Case Study 2: Anticancer Activity

Another investigation explored the effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to decreased viability and induced apoptosis through activation of caspase pathways . This highlights its potential role in cancer therapy.

Data Summary

科学的研究の応用

Pharmaceutical Applications

Antibacterial Activity

Recent studies have highlighted the potential of (4,5-difluoro-2-nitrophenyl)methanol derivatives as antibacterial agents. For instance, derivatives based on the nitrophenyl scaffold have shown promising inhibitory effects against key bacterial enzymes involved in pathogenicity. Specifically, compounds derived from this scaffold have been identified as effective inhibitors of PqsD, an enzyme crucial for the biosynthesis of signaling molecules in Pseudomonas aeruginosa, which is known for its biofilm formation and resistance to antibiotics . The structure-activity relationship (SAR) studies indicate that modifications to the nitrophenyl moiety can enhance antibacterial potency while minimizing toxicity .

Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals targeting specific biological pathways. Its ability to form stable complexes with biological targets makes it a valuable candidate in drug discovery processes aimed at developing new therapeutic agents .

Agricultural Chemicals

Herbicides and Fungicides

In agricultural applications, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. The fluorinated structure contributes to the efficacy of these chemicals by enhancing their stability and reactivity against pests and diseases affecting crops . This application underscores the compound's role in improving agricultural productivity and sustainability.

Material Science

Polymer Synthesis

The compound is also significant in material science, where it is used to create specialty polymers. These polymers are essential for advancements in electronics and coatings due to their unique properties imparted by the fluorine and nitro functional groups . The incorporation of this compound into polymer matrices can lead to materials with enhanced thermal stability and chemical resistance.

Analytical Chemistry

Reagent Applications

In analytical chemistry, this compound serves as a reagent for various detection methods. Its ability to react with other compounds facilitates the quantification and identification of target molecules in complex mixtures, thereby improving laboratory efficiency . The compound's reactivity makes it suitable for use in chromatographic techniques and spectroscopic analyses.

Case Study 1: Antibacterial Efficacy

A study published in Organic & Biomolecular Chemistry explored the SAR of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD. This research demonstrated that specific modifications could significantly enhance antibacterial activity against resistant strains of bacteria while maintaining low toxicity profiles .

Case Study 2: Agrochemical Formulation

Research conducted on the formulation of herbicides incorporating this compound showed improved efficacy against common agricultural pests. The study revealed that the fluorination provided better adherence to plant surfaces, leading to increased effectiveness compared to non-fluorinated counterparts .

類似化合物との比較

Table 1: Comparison of Key Structural Analogs

Key Observations :

Fluorine Positioning: The electron-withdrawing effect of fluorine atoms in this compound enhances the nitro group's electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in thiadiazole coupling reactions ).

Nitro Group Position :

- Nitro at the 2-position (ortho to -CH₂OH) creates steric hindrance, which may influence solubility and intermolecular interactions. In contrast, nitro at the 4-position (para, as in 1123172-89-3) reduces steric strain but may decrease reactivity due to resonance stabilization .

Methoxy vs. Fluoro Substitutents :

- Methoxy groups in 1135283-10-1 are electron-donating, opposing the electron-withdrawing effects of fluorine. This reduces the nitro group's electrophilicity, likely diminishing reactivity in substitution reactions compared to the target compound .

準備方法

Direct Synthesis via Nucleophilic Substitution on Aromatic Precursors

Method Overview:

This approach involves nucleophilic aromatic substitution (SNAr) reactions on suitably activated aromatic halides, such as fluorinated nitrobenzenes, to introduce the difluoro and nitro functionalities, followed by reduction to phenylmethanol.

Preparation of Fluorinated Nitrobenzenes:

Starting from 2,4-difluoro-1-nitrobenzene, a nucleophilic substitution with methanol or related reagents introduces the hydroxymethyl group.

For example, the process described in involves methylation of fluoronitrobenzenes to form methyl derivatives, which can then be hydrolyzed or reduced to phenols or alcohols.Substitution Reaction Conditions:

Typically performed under elevated temperatures with strong bases or nucleophiles, such as potassium tert-butoxide or sodium hydride, in polar aprotic solvents like dimethylformamide (DMF) or toluene.

| Entry | Substrate | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2,4-Difluoro-1-nitrobenzene | KOH in DMF, 15 min | 24 | Partial substitution |

| 2 | 4-Fluoro-2-methoxy-5-nitroaniline (from related pathways) | Hydrogenation over Raney Ni | 98 | High yield, key intermediate |

Reduction of Nitro Groups to Amines and Subsequent Hydroxymethylation

Method Overview:

Reduction of nitro groups to amino groups, followed by hydroxymethylation, is a common route to phenylmethanol derivatives.

Nitro to Amine Conversion:

Catalytic hydrogenation using Raney Ni or Pd/C under hydrogen atmosphere converts nitro groups to amino groups efficiently, as detailed in.Hydroxymethylation:

The amino or phenolic intermediates are then subjected to formaldehyde or paraformaldehyde in the presence of acids or bases to introduce the hydroxymethyl group, yielding the phenylmethanol.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitro reduction | Raney Ni, H2 | 25-30°C, 8-10 hrs | 98 | High efficiency |

| Hydroxymethylation | Formaldehyde, HCl | Reflux | 80-90 | Selective substitution |

Multi-Step Synthesis from Fluorinated Precursors

Method Overview:

A more elaborate route involves starting from fluorinated benzoic acids or esters, followed by reduction and functional group transformations.

Ester Formation:

Methylation of fluorinated benzoic acids using diazomethane or methyl iodide.Reduction to Alcohol:

Reduction of methyl esters to alcohols via lithium aluminum hydride (LiAlH4) or DIBAL-H, as shown in.Hydrolysis and Final Functionalization:

Hydrolysis of esters yields phenols, which can be methylated or converted to phenylmethanol derivatives.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Ester synthesis | Methyl iodide, base | Room temperature | 85 | Efficient methylation |

| Reduction | DIBAL-H | -78°C to 0°C | 95 | Selective reduction to alcohol |

Summary of Data and Comparative Analysis

| Preparation Method | Starting Material | Key Reagents | Typical Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Fluorinated nitrobenzenes | KOH, DMF | 15 min - 24 hrs | 24-71 | Straightforward, versatile | Requires activated aromatic substrates |

| Catalytic reduction + hydroxymethylation | Nitroaromatic compounds | Raney Ni, formaldehyde | 8-10 hrs | 80-98 | High yields, well-understood | Multi-step process |

| Ester route with DIBAL-H | Fluorinated benzoates | DIBAL-H | 30 min - 4 hrs | 85-95 | Good selectivity | Requires ester intermediates |

Research Findings and Observations

Efficiency:

The reduction of nitro groups to amines followed by hydroxymethylation offers high yields and selectivity, making it the preferred method for synthesizing (4,5-Difluoro-2-nitrophenyl)methanol.Reaction Conditions:

Mild to moderate temperatures with common reagents like Raney Ni, formaldehyde, and DIBAL-H ensure reproducibility and safety.Substituent Effects: The presence of fluorine and nitro groups influences the reactivity, often requiring optimized conditions to prevent side reactions such as over-reduction or unwanted substitutions.

Q & A

Basic: What are the established synthetic routes for (4,5-Difluoro-2-nitrophenyl)methanol, and how do reaction conditions influence yield?

Methodological Answer:

The compound can be synthesized via nucleophilic aromatic substitution or reduction of precursor nitro groups. For example, analogous nitrophenyl methanol derivatives are synthesized by reacting halogenated nitroarenes with methanol under basic conditions. Key parameters include:

- Temperature: Elevated temperatures (reflux, ~80°C) improve reaction kinetics but may increase side reactions like nitro group reduction .

- Solvent System: Polar aprotic solvents (e.g., DMF) enhance solubility, while methanol itself can act as both solvent and nucleophile .

- Catalysis: Alkaline conditions (e.g., NaOH) deprotonate methanol, increasing nucleophilicity .

Data Consideration: Monitor yield via HPLC or TLC. In a similar synthesis ( ), stirring at room temperature for 4 hours achieved 85% yield, while prolonged reflux (48 hours) in ethanol improved product isolation .

Advanced: How can contradictory spectral data (e.g., NMR, IR) for this compound be resolved?

Methodological Answer:

Contradictions often arise from impurities, solvent effects, or tautomerism. Address discrepancies using:

- Multi-Technique Validation: Cross-validate NMR (¹H/¹³C) with IR and mass spectrometry. For example, reports δ 9.97 (s, 1H) for an NH proton in DMSO-d6, while deuterated methanol may shift this signal due to hydrogen bonding .

- Solvent Standardization: Use consistent deuterated solvents (e.g., DMSO-d6 for nitro compounds) to minimize shifts .

- Computational Modeling: Compare experimental IR peaks (e.g., NO₂ stretch ~1520 cm⁻¹) with DFT-calculated spectra to confirm assignments .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

Stability is influenced by:

- Light Sensitivity: Nitro groups are prone to photodegradation. Store in amber vials at -20°C .

- Moisture: Hydroxyl groups may esterify or oxidize. Use desiccants (e.g., silica gel) in sealed containers .

- Thermal Decomposition: Monitor via TGA; similar nitrophenyl derivatives show decomposition >200°C .

Advanced: How can researchers optimize purification methods to isolate this compound from complex reaction mixtures?

Methodological Answer:

- Chromatographic Optimization: Use gradient HPLC with C18 columns and methanol/water mobile phases. Adjust pH to 2.5–3.0 (with formic acid) to enhance peak resolution .

- Recrystallization: Select solvents with polarity matching the compound (e.g., ethyl acetate/hexane mixtures). notes melting points of 145–148°C for analogs, guiding solvent choice .

- Extraction: Partition between dichloromethane (for nitro compounds) and aqueous phases to remove polar byproducts .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR (if accessible) resolves fluorine environments; ¹H NMR identifies hydroxyl protons (broad ~5 ppm) .

- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) confirms molecular ions (e.g., [M+H]⁺ at m/z 216.04) and fragments .

- Elemental Analysis: Validate C, H, N, F content against theoretical values (e.g., C₈H₆F₂NO₃ requires C 44.67%, H 2.80%) .

Advanced: How do structural modifications (e.g., fluorination vs. methoxylation) impact the reactivity of nitrophenyl methanol derivatives?

Methodological Answer:

- Electron-Withdrawing Effects: Fluorine increases nitro group electrophilicity, accelerating substitution reactions but may sterically hinder methanol attack .

- Steric vs. Electronic Balance: Methoxy groups (in analogs like ’s (4,5-Dimethoxy-2-nitrophenyl)methanol) donate electron density, reducing nitro group reactivity compared to difluoro derivatives .

- Comparative Studies: Use Hammett constants (σ) to predict substituent effects; σₘ (F) = 0.34 vs. σₚ (OCH₃) = -0.27 .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Toxicity Mitigation: Nitro compounds are mutagenic. Use fume hoods, nitrile gloves, and closed systems during synthesis .

- Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

- Spill Management: Absorb with vermiculite and treat with 10% sodium hydroxide solution .

Advanced: How can researchers design experiments to study the photolytic degradation of this compound?

Methodological Answer:

- Light Sources: Use UV lamps (254 nm) to simulate environmental photolysis. Monitor degradation via UV-Vis at λmax ~300 nm (nitro group absorption) .

- Kinetic Analysis: Track pseudo-first-order rate constants under varying pH (4–9) and solvent systems (e.g., methanol/water vs. hexane) .

- Product Identification: LC-MS/MS identifies degradation products (e.g., demethylation or nitro reduction to amines) .

Basic: What role does methanol play in the synthesis and analysis of this compound?

Methodological Answer:

- Solvent: Methanol dissolves polar intermediates and acts as a nucleophile in SNAr reactions .

- Quenching Agent: Terminates reactions by protonating intermediates (e.g., in Grignard reactions) .

- Chromatography: Methanol/water mixtures in HPLC improve retention time reproducibility .

Advanced: How can computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- DFT Calculations: Estimate logP (lipophilicity) and pKa using software like Gaussian or ACD/Labs. For analogs, logP ≈ 1.8–2.2 .

- Molecular Dynamics (MD): Simulate solubility in methanol/water mixtures; validate with experimental cloud-point data .

- Docking Studies: Predict interactions with biological targets (e.g., enzymes) for pharmacological profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。